5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
Description
5-(2-Chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide scaffold substituted with a 2-chloro-4-nitrophenyl group at the 5-position of the furan ring. The amide nitrogen is further functionalized with a 2-(3,4-dimethoxyphenyl)ethyl group. This combination of electron-withdrawing (chloro, nitro) and electron-donating (methoxy) substituents imparts unique physicochemical properties, including altered lipophilicity, hydrogen-bonding capacity, and aromatic π-system interactions.
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6/c1-28-18-6-3-13(11-20(18)29-2)9-10-23-21(25)19-8-7-17(30-19)15-5-4-14(24(26)27)12-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVBDHYNRWMRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including anticancer effects, mechanisms of action, and related case studies.
- Molecular Formula : C21H26ClN3O4
- Molecular Weight : 419.902 g/mol
- IUPAC Name : this compound
The compound features a furan ring, a chloro-nitrophenyl group, and a dimethoxyphenyl moiety, which contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Induction of Apoptosis : Compounds within this chemical class have been noted to increase the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating potent activity .
The mechanisms through which this compound exerts its effects are multifaceted:
- Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress levels in cells. For example, they can decrease levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
- Nitrosative Stress Inhibition : Research indicates that certain derivatives may inhibit nitrosative stress pathways, which are implicated in DNA damage and cellular apoptosis .
Case Studies
- Cell Line Studies : A study involving human colon fibroblast CCD-18Co cells demonstrated that pretreatment with related compounds could significantly reduce DNA strand breaks and mitochondrial damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO). This protective effect was associated with decreased nitric oxide levels and increased glutathione levels, suggesting a mechanism involving nitrosative stress inhibition .
- Comparative Analysis : In comparative studies with other known anticancer agents such as doxorubicin, derivatives of this compound showed comparable or enhanced cytotoxicity against various cancer cell lines. For instance, some analogs exhibited greater potency than doxorubicin against specific leukemia cell lines .
Data Tables
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | MCF-7 | Induces apoptosis |
| Related Compound A | 0.65 | MCF-7 | Inhibits proliferation |
| Related Compound B | 2.41 | HeLa | Induces oxidative stress |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Furan Ring
a) Chloro and Nitro Substitution Patterns
The target compound’s furan ring bears a 2-chloro-4-nitrophenyl group, distinguishing it from analogues like 5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (618402-89-4, ), which lacks the nitro group. In contrast, N-(2-nitrophenyl)furan-2-carboxamide () places the nitro group on the amide-attached phenyl ring, demonstrating how positional isomerism alters molecular planarity and intramolecular interactions (e.g., N1⋯O3 hydrogen bonding) .
b) Sulfamoyl and Hydroxy Substitutions
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide () replaces the dimethoxyphenethyl group with a sulfamoylphenyl moiety. The sulfamoyl group (-SO₂NH₂) introduces hydrogen-bond donor/acceptor capabilities, which may enhance binding to enzymes like carbonic anhydrases or tyrosine kinases . Similarly, N-(2-hydroxy-5-nitrophenyl)furan-2-carboxamide () incorporates a hydroxyl group adjacent to the nitro substituent, enabling additional hydrogen-bonding or metal coordination .
Amide Side-Chain Modifications
a) 3,4-Dimethoxyphenethyl vs. Benzamide
The target compound’s N-[2-(3,4-dimethoxyphenyl)ethyl] group is shared with N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, ), but the latter lacks the furan ring.
b) Diethylamino and Quinoline Moieties
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide () substitutes the amide nitrogen with a diethylaminophenyl group, introducing strong electron-donating effects that could modulate receptor binding kinetics . In contrast, 2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide () replaces the nitro group with a quinoline system, expanding aromatic surface area for hydrophobic interactions .
Physicochemical and Conformational Properties
Key comparisons include:
- Planarity and Intramolecular Interactions : highlights that nitro placement influences planarity; the target compound’s nitro group on the furan-attached phenyl may disrupt conjugation compared to analogues with nitro on the amide phenyl .
- Melting Points : Rip-B () has a melting point of 90°C, suggesting higher crystallinity than furan-based analogues, which may exhibit lower melting points due to conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
